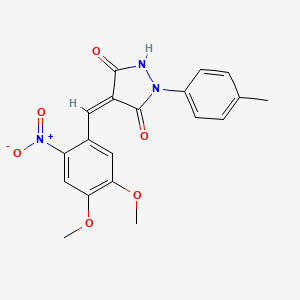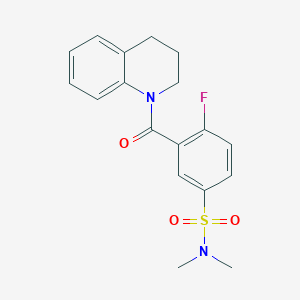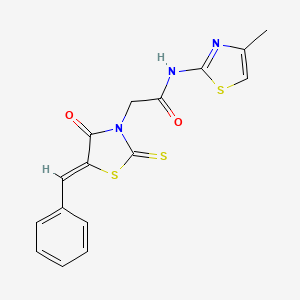
N-(sec-butyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-(phenylthio)propanamide (BPTP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTP is a thioamide derivative of the amino acid proline and is known to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(sec-butyl)-2-(phenylthio)propanamide is not fully understood. However, studies have shown that N-(sec-butyl)-2-(phenylthio)propanamide is a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, N-(sec-butyl)-2-(phenylthio)propanamide increases the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-(sec-butyl)-2-(phenylthio)propanamide has been shown to exhibit a variety of biochemical and physiological effects. Studies have shown that N-(sec-butyl)-2-(phenylthio)propanamide can increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective properties. N-(sec-butyl)-2-(phenylthio)propanamide has also been shown to increase the levels of antioxidant enzymes, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(sec-butyl)-2-(phenylthio)propanamide is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. N-(sec-butyl)-2-(phenylthio)propanamide has also been shown to be a potent inhibitor of MAO, which makes it a valuable tool for studying the role of MAO in the metabolism of neurotransmitters. However, one of the limitations of N-(sec-butyl)-2-(phenylthio)propanamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(sec-butyl)-2-(phenylthio)propanamide. One area of research is the development of N-(sec-butyl)-2-(phenylthio)propanamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(sec-butyl)-2-(phenylthio)propanamide as a therapeutic agent in the treatment of other diseases such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-(sec-butyl)-2-(phenylthio)propanamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N-(sec-butyl)-2-(phenylthio)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(sec-butyl)-2-(phenylthio)propanamide has been shown to exhibit neuroprotective properties and has potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-(phenylthio)propanamide and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-2-(phenylthio)propanamide involves the reaction of sec-butylamine with proline thioester in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylsulfenyl chloride to form N-(sec-butyl)-2-(phenylthio)propanamide. This method of synthesis has been reported to yield high purity N-(sec-butyl)-2-(phenylthio)propanamide.
Applications De Recherche Scientifique
N-(sec-butyl)-2-(phenylthio)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of neuroscience, where N-(sec-butyl)-2-(phenylthio)propanamide has been shown to exhibit neuroprotective properties. N-(sec-butyl)-2-(phenylthio)propanamide has also been studied for its potential use as a therapeutic agent in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-butan-2-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-4-10(2)14-13(15)11(3)16-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDRMQRKPXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)


![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)

![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)

![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)